Blk-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

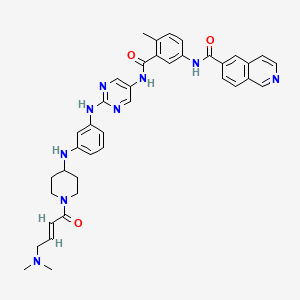

Molecular Formula |

C39H41N9O3 |

|---|---|

Molecular Weight |

683.8 g/mol |

IUPAC Name |

N-[3-[[2-[3-[[1-[(E)-4-(dimethylamino)but-2-enoyl]piperidin-4-yl]amino]anilino]pyrimidin-5-yl]carbamoyl]-4-methylphenyl]isoquinoline-6-carboxamide |

InChI |

InChI=1S/C39H41N9O3/c1-26-9-12-33(44-37(50)28-10-11-29-23-40-16-13-27(29)20-28)22-35(26)38(51)45-34-24-41-39(42-25-34)46-32-7-4-6-31(21-32)43-30-14-18-48(19-15-30)36(49)8-5-17-47(2)3/h4-13,16,20-25,30,43H,14-15,17-19H2,1-3H3,(H,44,50)(H,45,51)(H,41,42,46)/b8-5+ |

InChI Key |

AWZWOMPLEBTAGQ-VMPITWQZSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)/C=C/CN(C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)C=CCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Blk-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a critical non-receptor tyrosine kinase of the Src family. BLK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, signaling pathway engagement, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key experimental protocols are detailed to facilitate further research and development.

Introduction to this compound and its Target, BLK

B-Lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in B-lymphocytes.[1] It plays a crucial role in the initiation and propagation of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and activation.[1] Upon antigen binding to the BCR, BLK, along with other Src family kinases like Lyn and Fyn, is rapidly activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimer subunits of the BCR complex.[2] This phosphorylation cascade initiates the assembly of a "signalosome" and activates downstream signaling pathways, ultimately leading to cellular responses such as proliferation, differentiation, and antibody production.[2]

This compound has been identified as a potent and selective irreversible inhibitor of BLK.[3][4] Its mechanism of action involves the formation of a stable, covalent bond with its target, leading to sustained inhibition of kinase activity.[1] This irreversible nature offers the potential for prolonged pharmacodynamic effects. This compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another important kinase in the BCR signaling pathway, albeit with lower potency.[3][4]

Chemical Structure of this compound

Mechanism of Action

Covalent Inhibition of BLK

This compound is classified as an irreversible inhibitor, which functions by forming a covalent bond with its target enzyme.[1] This mechanism typically involves a two-step process: an initial, reversible binding of the inhibitor to the enzyme's active site, followed by the formation of a permanent covalent linkage between a reactive "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[5]

While direct mass spectrometry data for the this compound-BLK complex is not yet publicly available, sequence alignments of kinase domains reveal that BLK, along with other kinases targeted by similar covalent inhibitors like BTK, possesses a conserved cysteine residue within its ATP-binding pocket.[6] This cysteine is homologous to Cys481 in BTK, a well-established target for covalent inhibitors.[6] It is therefore highly probable that this compound targets this specific cysteine residue in the active site of BLK, leading to its irreversible inactivation.

Disruption of the B-Cell Receptor (BCR) Signaling Pathway

The primary consequence of BLK inhibition by this compound is the disruption of the BCR signaling pathway. By preventing the autophosphorylation and activation of BLK, this compound blocks the initial phosphorylation of ITAMs on CD79a and CD79b.[2] This, in turn, prevents the recruitment and activation of downstream signaling molecules, including Syk and BTK, and the subsequent formation of the signalosome.[2][7] The inhibition of this cascade effectively shuts down the downstream signaling pathways, including the PLCγ2, PI3K/AKT, and MAPK pathways, which are crucial for B-cell survival and proliferation.

Quantitative Data

The inhibitory potency of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. At present, Ki (inhibition constant) and Kd (dissociation constant) values for the interaction of this compound with BLK have not been reported in the public domain.

| Target Kinase | IC50 (nM) | Reference(s) |

| BLK | 5.9 | [3][4] |

| BTK | 202.0 | [3][4] |

Table 1: Inhibitory Potency of this compound

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified BLK kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human BLK enzyme

-

Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

-

ATP

-

This compound (serially diluted)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

-

In a 384-well plate, add the BLK enzyme and the kinase substrate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

A Technical Guide to Blk-IN-2: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK). It details the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action within the B-cell receptor (BCR) signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, immunology, and kinase inhibitor design. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

B-Lymphoid Tyrosine Kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, such as lymphoma.[1] Consequently, the development of selective BLK inhibitors is a promising therapeutic strategy. This compound, also known as compound 25 in its discovery publication, has emerged as a potent and selective irreversible inhibitor of BLK, demonstrating significant anti-proliferative effects in lymphoma cell lines.[1][2][3] This guide provides an in-depth look at the discovery, synthesis, and biological characterization of this compound.

Discovery and Biological Activity

This compound was identified as a highly potent inhibitor of BLK with a half-maximal inhibitory concentration (IC50) of 5.9 nM in biochemical assays.[2][3] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another key component of the BCR signaling pathway, albeit with a lower potency (IC50 = 202.0 nM).[2][3] The irreversible nature of its binding is a key feature, contributing to its sustained inhibitory effect.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Target | IC50 (nM) | Assay Type | Reference |

| BLK | 5.9 | Biochemical Kinase Assay | [2],[3] |

| BTK | 202.0 | Biochemical Kinase Assay | [2],[3] |

Table 1: Biochemical Potency of this compound

In cellular assays, this compound has demonstrated potent anti-proliferative activities against various lymphoma cell lines.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving several key chemical transformations. The general synthetic strategy relies on the construction of a core scaffold followed by the introduction of the acrylamide "warhead" which is responsible for the irreversible binding to the target kinase. While the exact, detailed step-by-step procedure from the primary publication is not publicly available, a putative synthetic scheme can be constructed based on common organic chemistry reactions for similar kinase inhibitors.

Postulated Synthetic Workflow

The following diagram illustrates a possible synthetic workflow for this compound, broken down into three main stages.

Caption: Postulated synthetic workflow for this compound.

Detailed Experimental Protocols (General Procedures)

The following are general, representative protocols for the key chemical reactions likely involved in the synthesis of this compound. Note: These are not the specific, verified protocols for this compound but are based on standard laboratory practices for these types of transformations.

3.2.1. Suzuki Coupling (for Core Scaffold Assembly)

-

Objective: To form a carbon-carbon bond between an aryl halide and a boronic acid or ester, catalyzed by a palladium complex.

-

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq.), boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

3.2.2. Boc Deprotection (for Amine Intermediate Formation)

-

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from an amine.

-

Procedure:

-

The Boc-protected amine is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

An excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting amine salt is often used in the next step without further purification or can be neutralized with a base and extracted.

-

3.2.3. Amide Bond Formation (for Acrylamide Warhead Installation)

-

Objective: To form an amide bond between the amine intermediate and acryloyl chloride.

-

Procedure:

-

The amine intermediate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C.

-

A base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) is added.

-

Acryloyl chloride (1.1 eq.) is added dropwise to the solution.

-

The reaction mixture is stirred at 0 °C for a short period (e.g., 30 minutes) and then allowed to warm to room temperature, stirring for an additional time (e.g., 1-3 hours). The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the final product, this compound.

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of BLK, thereby modulating the B-cell receptor (BCR) signaling pathway. The irreversible binding of this compound to a cysteine residue in the active site of BLK leads to a sustained blockade of its function.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BLK in the BCR signaling cascade and the point of inhibition by this compound.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Upon antigen binding to the BCR, Src family kinases including BLK, LYN, and FYN are activated. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79A/B coreceptors. This phosphorylation event recruits and activates SYK, which in turn activates downstream signaling molecules such as BTK, PLCγ2, and PI3K. This cascade ultimately leads to the activation of transcription factors like NF-κB and MAPK, promoting B-cell proliferation and survival. This compound, by irreversibly inhibiting BLK, blocks a crucial initial step in this signaling cascade, thereby preventing the downstream events that drive the growth of malignant B-cells.

Experimental Protocols for Biological Evaluation

The following are general protocols for the types of assays used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Objective: To determine the in vitro potency of this compound against purified BLK and other kinases.

-

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Procedure:

-

Prepare a reaction mixture containing the purified kinase (e.g., recombinant human BLK), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is also included.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent), which converts ADP to ATP and then generates a luminescent signal from the newly synthesized ATP.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Procedure:

-

Seed lymphoma cell lines in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a potent and selective irreversible inhibitor of BLK that shows significant promise as a chemical probe to study BLK biology and as a lead compound for the development of novel therapeutics for B-cell malignancies and autoimmune diseases. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, which can aid researchers in its application and further development. The provided experimental protocols offer a starting point for the in-house evaluation of this and similar compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

Blk-IN-2: A Technical Guide to a Potent and Selective Irreversible B-Lymphoid Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of non-receptor tyrosine kinases.[1] BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and function. Dysregulation of BLK has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its target binding profile, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Target Profile and Potency

This compound acts as a covalent inhibitor, forming an irreversible bond with its target protein. Its primary target is B-Lymphoid tyrosine kinase (BLK). It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another important kinase in the BCR signaling pathway, albeit with lower potency.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular antiproliferative activity of this compound.

Table 1: Biochemical Inhibition Data

| Target | IC50 (nM) | Description |

| BLK | 5.9 | Primary target, potent inhibition.[1][2] |

| BTK | 202.0 | Secondary target, ~34-fold less potent than against BLK.[1][2] |

Table 2: Cellular Antiproliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (µM) |

| DOHH-2 | B-cell lymphoma | 0.016 |

| HBL1 | B-cell lymphoma | 1.34 |

Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this writing. The selectivity has been characterized against the closely related kinase BTK, demonstrating a significant window of selectivity for BLK.

Signaling Pathway

BLK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to B-cell activation, proliferation, and differentiation. BLK, along with other Src-family kinases like Lyn and Fyn, is one of the initial kinases activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This phosphorylation creates docking sites for and subsequently activates spleen tyrosine kinase (Syk), which further propagates the signal downstream to effectors like BTK, PLCγ2, and the PI3K/Akt pathway.

B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for determining the IC50 value of an irreversible inhibitor like this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of BLK kinase activity.

Materials:

-

Recombinant human BLK enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)

-

ATP

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well, white, opaque)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution as recommended by the enzyme supplier and the ADP-Glo™ kit manual.

-

Compound Plating: Serially dilute this compound in kinase buffer to various concentrations. Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the assay plate.

-

Enzyme-Inhibitor Pre-incubation (for irreversible inhibitors):

-

Add the BLK enzyme to the wells containing the inhibitor or vehicle.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent bond formation between this compound and BLK.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data with the positive control (enzyme with vehicle) representing 0% inhibition and the negative control (no enzyme) representing 100% inhibition.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for the biochemical kinase inhibition assay.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (GI50).

Materials:

-

Lymphoma cell lines (e.g., DOHH-2, HBL1)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled multiwell plates (e.g., 96-well)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in the opaque-walled multiwell plates at a predetermined optimal density in their respective culture medium.

-

Compound Treatment: After allowing the cells to adhere (if applicable) or stabilize, add serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the normalized cell viability against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the GI50 value.

-

Workflow for the cellular proliferation assay.

Conclusion

This compound is a valuable research tool for investigating the biological roles of B-Lymphoid tyrosine kinase. Its high potency and selectivity for BLK over the closely related BTK, combined with its irreversible mechanism of action, make it a suitable probe for dissecting the intricacies of the B-cell receptor signaling pathway. The provided experimental protocols offer a foundation for researchers to further characterize the activity of this compound and explore its therapeutic potential in diseases driven by aberrant BLK activity. Further studies to elucidate its full kinome-wide selectivity and in vivo efficacy are warranted.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Function of B-Lymphoid Tyrosine Kinase (BLK) in B-cells

Abstract

B-Lymphoid Tyrosine Kinase (BLK), a non-receptor tyrosine kinase belonging to the Src family, plays a significant role in B-cell biology.[1] Primarily expressed in the B-lymphoid lineage, BLK is involved in B-cell receptor (BCR) signaling, B-cell development, and activation.[2][3][4] Dysregulation of BLK expression and function has been implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), as well as in certain B-cell malignancies.[3][4][5] This technical guide provides a comprehensive overview of BLK's function in B-cells, detailing its signaling pathways, role in development, and association with disease. It includes a compilation of quantitative data, detailed experimental protocols for studying BLK, and visual diagrams of key pathways and workflows to serve as a resource for researchers and drug development professionals.

Introduction to B-Lymphoid Tyrosine Kinase (BLK)

BLK is a 55-kDa protein tyrosine kinase and a member of the Src family, which are critical players in a multitude of cellular signaling pathways.[6] The BLK gene in humans is located on chromosome 8p23.1.[1] While initially identified as B-cell specific, subsequent research has shown its expression in other immune cells, including subsets of T-cells and plasmacytoid dendritic cells.[7][8][9] Within the B-cell lineage, BLK expression is tightly regulated and varies across different developmental and maturational stages.[7] Its primary function is linked to the transduction of signals from the B-cell receptor (BCR), a critical process for B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.[10][11]

The Role of BLK in B-cell Development

BLK is expressed early in B-cell development in the bone marrow.[2][12] It participates in signaling from the pre-B-cell receptor (pre-BCR), a crucial checkpoint for B-cell maturation. Sustained activation of BLK can mimic pre-BCR signaling, promoting the proliferation of B-progenitor cells and their maturation beyond the pro-B cell stage.[13] This includes the suppression of V(D)J recombination at the heavy chain locus and the stimulation of light chain rearrangement.[13]

However, studies in Blk-deficient mice have shown that BLK is largely dispensable for overall B-cell development and activation, suggesting a functional redundancy with other Src-family kinases like Lyn and Fyn.[2][12] Mice lacking BLK show normal development of B and T cells and unaltered humoral immune responses to T-cell-dependent and -independent antigens.[2][12] Despite this redundancy, more recent studies have revealed a more nuanced role. BLK haploinsufficiency or deficiency has been shown to impair the generation of Marginal Zone (MZ) B-cells, a specific subset of mature B-cells.[7]

BLK in B-cell Activation and BCR Signaling

Upon antigen binding, the BCR aggregates and initiates a signaling cascade. BLK, along with other Src-family kinases like Lyn and Fyn, is one of the first kinases activated.[11][14] This activation is essential for the subsequent propagation of the signal.

The key steps involving BLK in BCR signaling are:

-

ITAM Phosphorylation: Following BCR aggregation, BLK, Lyn, and Fyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79a) and Igβ (CD79b) subunits of the BCR complex.[14]

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Spleen Tyrosine Kinase (Syk). Once recruited, Syk is activated, a step that is also facilitated by Src-family kinases.[10][12]

-

Signalosome Formation: BLK contributes to the formation of a "signalosome," a multi-protein complex that includes the BCR, other tyrosine kinases, adaptor proteins like BLNK (B-cell linker) and BANK1 (B-cell scaffold protein with ankyrin repeats 1), and signaling enzymes such as PLCγ2 and PI3K.[11][15] Activated BLK can directly phosphorylate substrates like Igβ and Syk.[13]

-

Downstream Pathways: The signalosome activates multiple downstream pathways, including the PLC-γ2, PI3K, and MAPK pathways, which ultimately lead to changes in gene expression, proliferation, and differentiation.[10][14]

BLK has been shown to physically and genetically interact with BANK1, an adaptor protein also associated with SLE.[15] This interaction is enhanced upon BCR stimulation and suggests a specific signaling module within the larger BCR signalosome.[15]

BLK in Autoimmune Disease and Cancer

Genetic variants in the BLK gene region are associated with an increased risk for several autoimmune diseases, including SLE, rheumatoid arthritis, and systemic sclerosis.[3][16] The disease-risk haplotype is linked to reduced expression of BLK mRNA and protein, particularly in early, transitional B-cells.[16][17]

Paradoxically, while lower BLK expression is linked to autoimmunity, this results in a hyper-responsive B-cell phenotype.[16] B-cells from individuals with the risk haplotype exhibit a lowered threshold for activation, enhanced upregulation of co-stimulatory molecules like CD86 upon BCR crosslinking, and an increase in isotype-switched memory B-cells.[16] This suggests that reduced BLK levels alter the basal signaling state of the B-cell, making it more prone to activation and breaking tolerance.[5][16]

In the context of cancer, dysregulation of BCR signaling is a key pathway for B-cell malignancies.[10] Given its role in this pathway, BLK is a potential target for therapeutic intervention. Selective and irreversible inhibitors of BLK have been developed and have demonstrated potent anti-proliferative activities against several B-cell lymphoma cell lines in preclinical studies.[4]

Quantitative Data Summary

The function of BLK is often described in relative terms. This section compiles available quantitative and semi-quantitative data into a structured format.

Table 1: BLK Expression in Murine B-cell Subsets

| B-cell Subset | BLK Expression Level | Reference |

|---|---|---|

| Follicular (FO) B-cells | Low | [7] |

| Marginal Zone (MZ) B-cells | High | [7] |

| B1 B-cells | Intermediate-to-High | [7] |

| Plasmacytoid Dendritic Cells (pDCs) | Lower than B-cells |[8] |

Table 2: Functional Consequences of Altered BLK Expression

| Condition | Key Phenotype | Observation | Reference |

|---|---|---|---|

| BLK Deficiency (Blk-/- mice) | B-cell Development | No significant alteration in overall B-cell numbers. | [2][12] |

| MZ B-cell Generation | Impaired generation of Marginal Zone B-cells. | [7] | |

| BLK Haploinsufficiency (Blk+/-) | MZ B-cell Response | Hyper-responsive to BCR stimulation in vitro and in vivo. | [7] |

| Autoimmune Risk Haplotype (Human) | BLK Expression | Reduced mRNA and protein expression in naïve and transitional B-cells. | [17] |

| B-cell Activation | Lowered threshold for BCR signaling; enhanced CD86 upregulation. | [16] |

| | Memory B-cells | Increased number of isotype-switched memory B-cells. |[16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate BLK function in B-cells.

Intracellular Flow Cytometry for BLK Protein Expression

This protocol is used to quantify the relative expression levels of BLK protein within different B-cell subsets.[8][17]

Materials:

-

Phosphate Buffered Saline (PBS)

-

Fc Block (e.g., anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies for B-cell surface markers (e.g., anti-B220, -CD19, -IgD, -CD27, -CD10, -CD38)

-

Foxp3/Transcription Factor Staining Buffer Set

-

Primary anti-Blk antibody

-

Fluorochrome-conjugated secondary antibody (if primary is not conjugated)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from spleen, bone marrow, or peripheral blood.

-

Fc Receptor Blocking: Resuspend cells in PBS and incubate with Fc Block for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for B-cell surface markers. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation and Permeabilization: Resuspend the cells in the fixation/permeabilization buffer from the staining buffer set. Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with the permeabilization buffer.

-

Intracellular Staining: Resuspend the permeabilized cells in permeabilization buffer containing the anti-Blk antibody or the corresponding isotype control. Incubate for at least 30 minutes at 4°C in the dark.

-

Secondary Antibody Staining (if applicable): Wash the cells twice with permeabilization buffer. If the primary anti-Blk antibody is unconjugated, resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells twice with permeabilization buffer.

-

Acquisition: Resuspend the final cell pellet in PBS or flow cytometry staining buffer and acquire the data on a flow cytometer.

-

Analysis: Gate on live, singlet cells, then identify B-cell subsets based on their surface markers. Analyze the geometric mean fluorescence intensity (GMFI) for the BLK signal within each gated population, normalized to the isotype control.

References

- 1. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]

- 2. The B-cell-specific Src-family kinase Blk is dispensable for B-cell development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Blk haploinsufficiency impairs the development, but enhances the functional responses, of MZ B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduced B Lymphoid Kinase (Blk) Expression Enhances Proinflammatory Cytokine Production and Induces Nephrosis in C57BL/6-lpr/lpr Mice | PLOS One [journals.plos.org]

- 9. Unexpected role for the B cell-specific Src family kinase B lymphoid kinase in the development of IL-17-producing γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mimicry of Pre–B Cell Receptor Signaling by Activation of the Tyrosine Kinase Blk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | B cell development: transcriptional regulation and immunological mechanisms in homeostasis [frontiersin.org]

- 15. Genetic and physical interaction of the B-cell systemic lupus erythematosus-associated genes BANK1 and BLK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Autoimmune disease-associated haplotypes of BLK exhibit lowered thresholds for B cell activation and expansion of Ig class-switched B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The autoimmunity-associated BLK haplotype exhibits cis-regulatory effects on mRNA and protein expression that are prominently observed in B cells early in development - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Blk-IN-2: A Potent and Selective Irreversible Inhibitor of B-Lymphoid Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data, serving as a vital resource for researchers in oncology and immunology.

Core Compound Details: this compound

This compound, also identified as compound 25 in its discovery publication, is a small molecule designed to covalently bind to and inhibit the kinase activity of BLK.[1][2][3] Its development marks a significant step towards targeted therapies for B-cell-related malignancies and autoimmune diseases where BLK is dysregulated.[3]

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 2694871-86-6 | [1] |

| Molecular Formula | C₃₉H₄₁N₉O₃ | |

| Molecular Weight | 683.80 g/mol | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Inhibitory Activity

This compound demonstrates high potency for its primary target, BLK, and maintains selectivity over other kinases, such as Bruton's tyrosine kinase (BTK), another key component of B-cell signaling.

| Target | IC₅₀ (nM) | Reference |

| BLK | 5.9 | [1][2] |

| BTK | 202.0 | [1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as an irreversible inhibitor, forming a covalent bond with its target kinase. This mechanism of action leads to a sustained inhibition of the enzyme's activity.

B-Lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3] This pathway is integral to B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the phosphorylation of key downstream substrates by kinases including BLK, LYN, and SYK.[4] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies. By inhibiting BLK, this compound effectively disrupts this signaling cascade, leading to potent antiproliferative effects in lymphoma cells.[1][3]

B-Cell Receptor (BCR) Signaling Pathway Involving BLK

The following diagram illustrates the central role of BLK in the BCR signaling cascade.

Caption: Role of BLK in the B-Cell Receptor (BCR) signaling cascade and its inhibition by this compound.

Experimental Protocols

While the complete, detailed synthesis and experimental protocols for this compound are proprietary to the discovering entity, this section outlines the general methodologies for key experiments based on standard practices in the field.

Chemical Synthesis of this compound

The precise, step-by-step synthesis protocol for this compound (compound 25) is not publicly available. The synthesis would likely involve a multi-step organic chemistry process, culminating in the final irreversible inhibitor structure.

In Vitro Kinase Inhibition Assay (General Protocol)

The potency of this compound against BLK and other kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that quantifies ATP consumption.

-

Reagents and Materials:

-

Recombinant human BLK kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Add kinase buffer, recombinant BLK enzyme, and the kinase substrate to the wells of the assay plate.

-

Add serially diluted this compound or control vehicle (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP to produce a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Antiproliferative Assay (General Protocol)

The effect of this compound on the growth of B-cell lymphoma cell lines can be assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

-

Reagents and Materials:

-

B-cell lymphoma cell lines (e.g., Ramos, U2932)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well cell culture plates

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed the B-cell lymphoma cells into a 96-well plate at a predetermined density.

-

Allow the cells to adhere or stabilize for a few hours or overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).

-

Measure the absorbance or luminescence.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor like this compound.

Caption: Standard workflow for the development and testing of a kinase inhibitor like this compound.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase. Its ability to effectively block the BCR signaling pathway highlights its potential as a valuable tool for basic research and as a lead compound for the development of novel therapeutics for B-cell malignancies and other related disorders. Further in vivo studies are necessary to fully elucidate its therapeutic potential.

References

The Role of B-Lymphocyte Kinase (BLK) in the Pathogenesis of Autoimmune Diseases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the B-Lymphocyte Kinase (BLK) gene and protein, its role in B-cell signaling, and the mechanisms by which its genetic variants contribute to the pathogenesis of various autoimmune diseases. It consolidates findings from genetic studies, functional analyses, and experimental models to serve as a resource for research and therapeutic development.

Introduction: BLK as a Key Player in Autoimmunity

B-Lymphocyte Kinase (BLK) is a non-receptor protein tyrosine kinase belonging to the Src family, primarily expressed in B-lineage cells.[1][2] It plays a crucial role in the signal transduction cascade initiated by the B-cell receptor (BCR), which is fundamental for B-cell development, differentiation, activation, and tolerance.[3][4] Over the past decade, genome-wide association studies (GWAS) have consistently identified BLK as a significant susceptibility gene for a range of autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), Systemic Sclerosis (SSc), and Sjögren's syndrome.[2][5][6]

These genetic associations point to a central role for BLK in maintaining immune homeostasis. The pathogenic effects are primarily linked to genetic variants that lead to reduced BLK expression or altered kinase function.[2][7][8] This guide delves into the genetic evidence, molecular pathways, and functional consequences of BLK dysregulation, providing a detailed framework for understanding its contribution to autoimmune pathogenesis.

Genetic Association of BLK Variants with Autoimmune Diseases

Genetic studies have identified both common and rare variants within the BLK locus that are significantly associated with an increased risk of autoimmunity.

Common Polymorphisms

Multiple single-nucleotide polymorphisms (SNPs) in the BLK gene region have been robustly linked to autoimmune susceptibility across diverse populations.[2] A meta-analysis involving tens of thousands of cases and controls confirmed a significant association for several key SNPs.[5] The risk alleles for these polymorphisms, often located in the promoter region, are associated with reduced BLK mRNA expression, suggesting a dose-dependent role in disease etiology.[2][5]

Table 1: Association of Common BLK Polymorphisms with Autoimmune Diseases

| SNP ID | Risk Allele (vs. Protective) | Overall Odds Ratio (OR) [95% CI] | p-value | Associated Diseases | Reference |

|---|---|---|---|---|---|

| rs13277113 | A (vs. G) | 1.33 [1.27–1.39] | < 0.01 | SLE, RA, SSc | [5] |

| rs2736340 | T (vs. C) | 1.34 [1.27–1.41] | < 0.01 | SLE, RA, SSc | [5] |

| rs4840568 | A (vs. G) | - | - | SLE, RA |[5] |

Data synthesized from a meta-analysis by Jiang et al., 2017.[5]

Rare and Low-Frequency Variants

Beyond common SNPs, whole-exome sequencing has revealed that rare, deleterious variants in BLK are found at a significantly higher frequency in SLE patients compared to healthy controls.[9] These variants often involve missense substitutions that can directly impair the kinase's function. For instance, a study identified seven unique rare BLK SNPs in 22.9% of SLE patients versus only 6.2% of controls.[9] Another study identified a low-frequency missense substitution (Ala71Thr) that decreased the half-life of the BLK protein, leading to reduced protein levels.[8]

Table 2: Frequency of Rare BLK Variants in Systemic Lupus Erythematosus (SLE)

| Study Cohort | Patient Frequency (n/N) | Control Frequency (n/N) | p-value | Reference |

|---|---|---|---|---|

| SLE Patients vs. Healthy Controls | 22.9% (20/87) | 6.2% (6/97) | < 0.0001 | [9] |

| SLE Patients vs. Immunodeficiency Cohort | 22.9% (20/87) | 2.8% (3/102) | < 0.002 |[9] |

Data from a study by Yabas et al., as presented at the ANZSN Congress.[9]

The Role of BLK in B-Cell Receptor (BCR) Signaling

BLK is an integral component of the BCR signaling pathway. Upon antigen binding and subsequent BCR aggregation, Src family kinases, including BLK, Lyn, and Fyn, are activated.[10] They phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins Igα (CD79A) and Igβ (CD79B).[4] This creates docking sites for Spleen Tyrosine Kinase (SYK), which, once recruited and activated, propagates the signal downstream. This cascade ultimately leads to the activation of pathways involving Bruton's Tyrosine Kinase (BTK), Phospholipase Cγ2 (PLCγ2), and Phosphoinositide 3-kinase (PI3K), culminating in changes to gene expression, B-cell proliferation, and differentiation.[11] BLK has also been shown to physically interact with the adaptor protein BANK1, which is another SLE susceptibility gene, suggesting a shared signaling module relevant to disease.[12]

Caption: BLK in the B-Cell Receptor (BCR) Signaling Pathway.

Pathogenic Mechanisms of BLK Dysregulation

Genetic variants in BLK contribute to autoimmunity through several interconnected mechanisms, primarily stemming from reduced protein expression or impaired function.

Reduced BLK Expression and B-Cell Hyper-activation

Autoimmune-associated haplotypes are consistently linked with lower BLK mRNA and protein expression.[2][7] This reduction is most prominent in early, transitional B-cells, suggesting that BLK's role in autoimmunity may originate during the early stages of B-cell development and tolerance establishment.[2][13] Paradoxically, while reduced BLK levels lead to lower basal BCR signaling, B-cells from individuals carrying risk haplotypes are hyper-responsive to stimulation.[7][14] This is evidenced by enhanced upregulation of the co-stimulatory molecule CD86 upon BCR crosslinking and a greater capacity to stimulate T-cells.[7] This lowered activation threshold may allow autoreactive B-cells, which would normally be eliminated, to survive and become activated.[14]

Impaired Kinase Function and Altered Downstream Signaling

Rare missense variants can directly impair the kinase ability of the BLK protein.[9] This functional impairment disrupts downstream signaling pathways. A key consequence is the altered regulation of Interferon Regulatory Factor 5 (IRF5), a critical transcription factor in the production of Type I Interferons (T1IFN), which are central to SLE pathogenesis.[9][15] Studies have shown that wildtype BLK can interact with and repress IRF5-mediated T1IFN production.[9] However, deleterious BLK variants lose this repressive function, leading to enhanced T1IFN expression upon stimulation.[9] This directly links a genetic variation in BLK to the excessive T1IFN signature observed in many autoimmune diseases.

Caption: Pathogenic Consequences of Autoimmune-Associated BLK Variants.

Experimental Protocols for Studying BLK Function

Validating the functional consequences of BLK variants requires a multi-faceted experimental approach, integrating genetic, molecular, and cellular techniques.

Genetic Association and Fine Mapping

-

Methodology: Genome-Wide Association Studies (GWAS) are performed by genotyping hundreds of thousands of SNPs in large cohorts of cases and controls.[6][16] Statistical analysis identifies SNPs with significantly different allele frequencies between the two groups. To pinpoint causal variants within an associated locus, fine mapping is conducted using techniques like imputation to infer genotypes of un-typed SNPs and conditional analysis to distinguish between independent association signals.[8]

-

Application: This approach was used to identify the primary association of SNPs like rs13277113 with multiple autoimmune diseases and to later identify a second, independent effect from the Ala71Thr missense variant.[5][8]

CRISPR-Cas9 Gene Editing for Functional Studies

-

Methodology: The CRISPR-Cas9 system is used to introduce specific genetic modifications into cell lines (e.g., the Ramos human B-cell line) to model autoimmune-associated variants.[9][17] This is often achieved by co-delivering Cas9 protein and a guide RNA (gRNA) as a ribonucleoprotein complex (RNP).[18] The cell's non-homologous end joining (NHEJ) repair pathway creates insertions or deletions (indels) that disrupt the gene, or homology-directed repair (HDR) can be used with a template to insert a specific mutation.[17][18]

-

Application: Used to engineer a BLK mutation into Ramos cells, which resulted in enhanced IFN-β expression upon stimulation, confirming the variant's role in T1IFN dysregulation.[9]

Functional Assays

-

Protein Interaction and Expression (Co-IP & Western Blot): Co-immunoprecipitation (Co-IP) is used to determine if two proteins physically interact.[12] An antibody to a "bait" protein (e.g., BANK1) is used to pull it out of a cell lysate, and Western blotting is then used to detect a "prey" protein (e.g., BLK) in the complex. Western blotting is also used to quantify total protein levels and phosphorylation status.[8]

-

Promoter Activity (Luciferase Reporter Assay): To measure the activity of a specific signaling pathway, a reporter construct is created where the promoter of a target gene (e.g., IFNB1) is cloned upstream of a luciferase gene.[9] Cells are transfected with this construct and BLK variants. Upon stimulation, pathway activation drives luciferase expression, which is quantified by measuring light emission.

-

Cellular Phenotyping (Flow Cytometry): Flow cytometry is used to analyze B-cell populations and their activation status.[7] Antibodies conjugated to fluorescent dyes are used to label cell surface markers (e.g., CD19 for B-cells, CD86 for activation) or intracellular proteins. The fluorescence of individual cells is then measured as they pass through a laser, allowing for quantification of cell subsets and protein expression levels.[2]

Caption: Experimental Workflow for Functional Characterization of a BLK Variant.

BLK as a Therapeutic Target in Autoimmune Disease

The central role of B-cells in autoimmunity makes them a prime therapeutic target.[19][20] The detailed understanding of BLK's function and its dysregulation in disease highlights its potential as a specific target for intervention.

-

Modulating Kinase Activity: Developing small molecule inhibitors that specifically target BLK could potentially normalize the hyper-responsive state of B-cells in individuals with risk variants. However, given that risk alleles are associated with reduced BLK function, simple inhibition may not be the correct strategy. A more nuanced approach aimed at restoring normal signaling thresholds would be required.

-

Targeting Downstream Pathways: Since BLK dysregulation leads to increased T1IFN production, therapies targeting the T1IFN pathway (e.g., anifrolumab) may be particularly effective in patients with BLK risk genotypes.

-

Precision Medicine: Genotyping patients for BLK risk alleles could serve as a biomarker to stratify patients for specific therapies that target B-cell activation or interferon pathways.[9]

Conclusion and Future Directions

B-Lymphocyte Kinase is a critical regulator of B-cell signaling whose genetic variants are unequivocally associated with a heightened risk for multiple autoimmune diseases. The primary pathogenic mechanism involves reduced BLK expression or function, which paradoxically lowers the B-cell activation threshold and dysregulates downstream pathways, notably leading to an overproduction of Type I interferons. This creates a direct link between a specific genetic risk factor and a core pathological feature of diseases like SLE.

Future research should focus on:

-

Delineating the precise molecular interactions that are disrupted by different BLK variants to better understand the specific nodes in the signaling pathway that are most affected.

-

Developing mouse models that more accurately recapitulate the human genetics of reduced Blk expression to study the long-term consequences on immune tolerance in vivo.[21]

-

Exploring therapeutic strategies that aim to restore normal BLK signaling tone rather than simple kinase inhibition, which could offer a more targeted and effective treatment for genetically susceptible individuals.

A deeper understanding of the BLK pathway will continue to provide critical insights into B-cell biology and the pathogenesis of autoimmune disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The autoimmunity-associated BLK haplotype exhibits cis-regulatory effects on mRNA and protein expression that are prominently observed in B cells early in development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src Family Protein Kinase Controls the Fate of B Cells in Autoimmune Diseases - ProQuest [proquest.com]

- 4. uniprot.org [uniprot.org]

- 5. B-cell lymphocyte kinase polymorphisms rs13277113, rs2736340, and rs4840568 and risk of autoimmune diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autoimmune diseases: insights from genome-wide association studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autoimmune disease-associated haplotypes of BLK exhibit lowered thresholds for B cell activation and expansion of Ig class-switched B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fine mapping and conditional analysis identify a new mutation in the autoimmunity susceptibility gene BLK that leads to reduced half-life of the BLK protein | Annals of the Rheumatic Diseases [ard.bmj.com]

- 9. anzsnevents.com [anzsnevents.com]

- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Genetic and physical interaction of the B-cell systemic lupus erythematosus-associated genes BANK1 and BLK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GWAS implicates a role for quantitative immune traits and threshold effects in risk for human autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pathogenesis of systemic lupus erythematosus: risks, mechanisms and therapeutic targets | Annals of the Rheumatic Diseases [ard.bmj.com]

- 16. humantechnopole.it [humantechnopole.it]

- 17. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 18. Efficient CRISPR/Cas9 disruption of autoimmune-associated genes reveals key signaling programs in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. B cells as a therapeutic target in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting B Cells and Plasma Cells in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reduced B Lymphoid Kinase (Blk) Expression Enhances Proinflammatory Cytokine Production and Induces Nephrosis in C57BL/6-lpr/lpr Mice | PLOS One [journals.plos.org]

Blk-IN-2 Selectivity Profile: A Technical Guide for Researchers

An In-depth Examination of the Kinase Selectivity of the Irreversible Blk Inhibitor, Blk-IN-2

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and irreversible inhibitor of B-Lymphoid Tyrosine Kinase (Blk). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibition data, experimental methodologies for assessing kinase activity, and the relevant signaling context of Blk.

Executive Summary

This compound is a highly potent inhibitor of Blk with a reported IC50 value of 5.9 nM. While demonstrating significant selectivity, it also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM[1][2]. A broader understanding of its kinome-wide selectivity is crucial for its application as a chemical probe and for any potential therapeutic development. This guide summarizes the available quantitative data, provides detailed experimental protocols for kinase inhibition assays, and visualizes the key signaling pathways involving Blk.

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound has been characterized against Blk and BTK. The following table summarizes the half-maximal inhibitory concentration (IC50) values. A comprehensive kinome scan to fully elucidate the selectivity profile of this compound against a wider range of kinases is not yet publicly available. Researchers are encouraged to perform broad kinase panel screening to determine its off-target effects.

| Kinase Target | IC50 (nM) |

| Blk | 5.9[1][2] |

| BTK | 202.0[1][2] |

Table 1: IC50 values of this compound against Blk and BTK.

Experimental Protocols: Kinase Inhibition Assay

The determination of IC50 values for irreversible kinase inhibitors like this compound requires specific experimental considerations. The following protocol is a representative method based on the widely used ADP-Glo™ Kinase Assay, adapted for irreversible inhibitors.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration and thus the kinase activity[3][4].

Materials and Reagents

-

Recombinant human Blk kinase

-

This compound (or other test inhibitor)

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Assay Procedure for an Irreversible Inhibitor

For irreversible inhibitors, a pre-incubation step of the kinase and inhibitor is crucial to allow for the covalent bond formation.

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase-Inhibitor Pre-incubation: In the wells of a microplate, add the Blk kinase and the serially diluted this compound. Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent modification of the kinase[5][6].

-

Initiation of Kinase Reaction: Start the kinase reaction by adding the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km value for the kinase.

-

Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve[4].

Signaling Pathways

Blk is a member of the Src family of non-receptor tyrosine kinases and plays a significant role in B-cell receptor (BCR) signaling[2][7]. Upon antigen binding to the BCR, Blk, along with other Src family kinases like Lyn and Fyn, is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD79A and CD79B coreceptors[7][8]. This phosphorylation event initiates a downstream signaling cascade involving the recruitment and activation of Syk and Btk, ultimately leading to B-cell activation, proliferation, and differentiation[8].

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of Blk in the initiation of the BCR signaling cascade.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in determining the IC50 value of an irreversible kinase inhibitor.

Conclusion

This compound is a potent and selective irreversible inhibitor of Blk, a key kinase in the B-cell receptor signaling pathway. While its primary target is Blk, it also shows activity against BTK. For a comprehensive understanding of its selectivity, further kinome-wide screening is recommended. The provided experimental protocol for determining the IC50 of irreversible inhibitors using the ADP-Glo™ assay offers a robust method for characterizing this compound and similar compounds. The signaling pathway diagrams provide a clear context for the biological role of Blk and the mechanism of action of this compound. This technical guide serves as a valuable resource for researchers utilizing this compound in their studies of B-cell biology and related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uniprot.org [uniprot.org]

- 3. ulab360.com [ulab360.com]

- 4. promega.com [promega.com]

- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diseases.jensenlab.org [diseases.jensenlab.org]

- 8. Different Protein Tyrosine Kinases Are Required for B Cell Antigen Receptor–mediated Activation of Extracellular Signal–Regulated kinase, c-Jun NH2-terminal Kinase 1, and p38 Mitogen-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Irreversible Covalent Inhibitors of B-Lymphoid Tyrosine Kinase (BLK)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-Lymphoid Tyrosine Kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway. Its dysregulation has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and characterization of a novel series of selective and irreversible covalent inhibitors of BLK. We present key quantitative data, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to advance the exploration of BLK-targeted therapies.

Introduction to BLK and Irreversible Covalent Inhibition

B-Lymphoid Tyrosine Kinase (BLK) is a key initiator of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src family kinases like Lyn and Fyn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This phosphorylation event creates docking sites for Syk, another tyrosine kinase, which further propagates the signal downstream, leading to B-cell activation, proliferation, and differentiation. Given its pivotal role, the aberrant activity of BLK is associated with several B-cell lymphomas and autoimmune disorders.

Irreversible covalent inhibitors represent a promising therapeutic strategy for targeting kinases like BLK. These inhibitors typically contain a reactive electrophilic group, often an acrylamide moiety, which forms a stable covalent bond with a nucleophilic amino acid residue, commonly a cysteine, within the ATP-binding pocket of the target kinase. This mode of inhibition offers several advantages, including high potency, prolonged duration of action that can outlast the pharmacokinetic profile of the drug, and the potential to overcome resistance mechanisms associated with reversible inhibitors.

Quantitative Data Summary of Novel BLK Inhibitors

A novel series of 4-anilino-3-cyano-quinoline derivatives has been developed as potent and selective irreversible inhibitors of BLK. The following tables summarize the in vitro biochemical potency against BLK and the related Bruton's tyrosine kinase (BTK), as well as the anti-proliferative activity in a B-cell lymphoma cell line for key compounds from this series.

Table 1: Biochemical Potency of Irreversible BLK Inhibitors

| Compound ID | BLK IC₅₀ (nM)[1][2] | BTK IC₅₀ (nM)[1][2] |

| BLK-IN-1 (Compound 1) | 18.8 | 20.5 |

| BLK-IN-2 (Compound 25) | 5.9 | 202.0 |

IC₅₀ values were determined using the ADP-Glo™ Kinase Assay.

Table 2: Cellular Anti-proliferative Activity of this compound

| Cell Line | Histology | This compound IC₅₀ (µM)[3][4] |

| RCH-ACV | B-cell Acute Lymphoblastic Leukemia (TCF3::PBX1+) | 0.2169 |

IC₅₀ values were determined using a cell viability assay (e.g., CellTiter-Glo®) after a defined incubation period.

Signaling Pathways and Experimental Workflows

BLK Signaling Pathway

The following diagram illustrates the central role of BLK in the B-cell receptor signaling cascade.

Caption: Simplified BLK signaling pathway within the B-cell receptor cascade.

Mechanism of Irreversible Covalent Inhibition

The irreversible inhibitors described herein employ a targeted covalent mechanism to inactivate BLK.

Caption: Two-step mechanism of irreversible covalent inhibition of BLK.

Experimental Workflow for Inhibitor Characterization

A typical workflow for the discovery and characterization of novel irreversible BLK inhibitors is outlined below.

Caption: General experimental workflow for irreversible BLK inhibitor development.

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of these irreversible BLK inhibitors are provided below. These protocols are based on standard, commercially available assays that are representative of the methods used in the primary research.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human BLK enzyme

-

Suitable peptide substrate for BLK

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (BLK inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Opaque-walled 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the BLK enzyme and substrate in kinase reaction buffer.

-

Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of the plate.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Termination and ATP Depletion:

-

ADP to ATP Conversion and Signal Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by fitting the data to a four-parameter dose-response curve.

-

Cellular Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

B-cell lymphoma cell lines (e.g., RCH-ACV)

-

Appropriate cell culture medium and supplements

-

Test compounds (BLK inhibitors) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96- or 384-well plates suitable for cell culture

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the cells in the wells of an opaque-walled multiwell plate at a predetermined density in their growth medium.

-

Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell adherence and recovery.

-

-

Compound Treatment:

-

Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

-

Assay Protocol:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[9][10][11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][10][11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10][11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]

-

-

Signal Detection and Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the GI₅₀/IC₅₀ values by fitting the data to a four-parameter dose-response curve.

-

Confirmation of Covalent Binding (Intact Protein Mass Spectrometry)

While the detailed protocol for the specific BLK inhibitors is found in the primary literature, a general workflow for confirming covalent modification using mass spectrometry is as follows:

Materials:

-

Recombinant human BLK enzyme

-

Test compound

-

Incubation buffer

-

Mass spectrometer (e.g., LC-ESI-MS)

Procedure:

-

Incubation:

-

Incubate the recombinant BLK protein with an excess of the test compound for a sufficient time to ensure complete reaction. A control sample with DMSO is run in parallel.

-

-

Sample Preparation:

-

Remove excess, unbound inhibitor using a desalting column or buffer exchange.

-

-

Mass Spectrometry Analysis:

-

Analyze the protein samples by LC-MS.

-

Deconvolute the resulting mass spectra to determine the total mass of the protein.

-

-

Data Interpretation:

-

A mass shift in the compound-treated sample corresponding to the molecular weight of the inhibitor indicates covalent modification.

-

Conclusion

The selective irreversible inhibitors of BLK presented in this guide demonstrate nanomolar potency in biochemical assays and significant anti-proliferative effects in B-cell lymphoma cell lines.[10] Compound this compound, in particular, shows high selectivity for BLK over the closely related kinase BTK.[2] These findings underscore the potential of targeting BLK with a covalent inhibition strategy for the treatment of B-cell malignancies and potentially autoimmune diseases. The detailed protocols and workflows provided herein offer a robust framework for the further investigation and development of this promising class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between TCF3::PBX1 and TCF3::HLF translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]